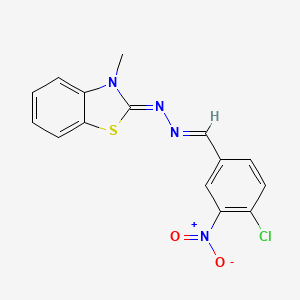
3-amino-N-(4-methoxybenzyl)-5-methyl-4-isoxazolesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-(4-methoxybenzyl)-5-methyl-4-isoxazolesulfonamide is a useful research compound. Its molecular formula is C12H15N3O4S and its molecular weight is 297.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.07832714 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
CHEMBL4543242, also known as 3-amino-N-(4-methoxybenzyl)-5-methyl-4-isoxazolesulfonamide or Z1981253177, is a compound that primarily targets the metabotropic glutamate receptor 4 (mGlu4) and muscarinic M4 receptors . These receptors are coupled to G proteins and are expressed in brain circuits that are important in various neurological disorders, including schizophrenia .
Mode of Action
The compound acts as an activator for both mGlu4 and M4 receptors . The mutual activation of these receptors has been shown to reverse schizophrenia-related changes in animal models . This suggests that the compound may exert its effects by enhancing the activity of these receptors, thereby modulating the neurotransmission processes associated with these receptors .
Result of Action
The activation of mGlu4 and M4 receptors by CHEMBL4543242 can lead to various molecular and cellular effects. In animal models of schizophrenia, the compound has been shown to reverse MK-801- and amphetamine-induced changes . This suggests that the compound may have potential antipsychotic-like efficacy.
Propriétés
IUPAC Name |
3-amino-N-[(4-methoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S/c1-8-11(12(13)15-19-8)20(16,17)14-7-9-3-5-10(18-2)6-4-9/h3-6,14H,7H2,1-2H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPPWCPJUSTTNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)N)S(=O)(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5557522.png)

![3-[(Diethylamino)methyl]-2,6,8-trimethylquinolin-4-ol](/img/structure/B5557551.png)

![N-[(E)-(4-butoxyphenyl)methylideneamino]-2-(4-nitrophenyl)acetamide](/img/structure/B5557563.png)

![[2-((E)-{[3-(4-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5557573.png)



![3-imidazo[1,2-a]pyridin-2-yl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide dihydrochloride](/img/structure/B5557613.png)
